O-Desmethyl Mebeverine Acid

描述

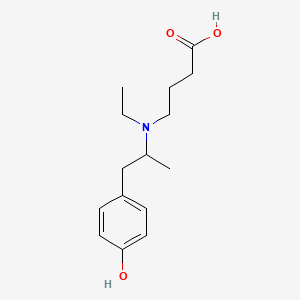

O-去甲基美贝维林酸,也称为4-[乙基[2-(4-羟基苯基)-1-甲基乙基]氨基]丁酸,是美贝维林的代谢产物。美贝维林是一种肌向性解痉剂,主要用于缓解胃肠道痉挛。 该化合物以其分子式 C15H23NO3 和分子量 265.35 为特征 .

准备方法

合成路线和反应条件: O-去甲基美贝维林酸的合成涉及美贝维林的水解。 美贝维林作为一种酯,在酯酶的存在下会迅速发生水解,形成其主要代谢产物,包括 O-去甲基美贝维林酸 . 该反应通常在温和条件下进行,使用水溶液并进行适当的 pH 调节以促进水解过程。

工业生产方法: 在工业环境中,O-去甲基美贝维林酸的生产遵循类似的水解途径。该过程涉及在优化条件下对美贝维林进行受控水解,以确保所需代谢产物的产率高且纯度高。 高性能液相色谱 (HPLC) 和质谱 (MS) 技术通常用于该化合物的纯化和定量 .

化学反应分析

反应类型: O-去甲基美贝维林酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应受化合物中存在的官能团的影响,例如羟基和氨基。

常用试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2),可用于氧化 O-去甲基美贝维林酸。

还原: 还原剂,如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4),用于还原反应。

取代: 亲核取代反应可以使用氢氧化钠 (NaOH) 或碳酸钾 (K2CO3) 等试剂进行。

主要产物: 由这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生相应的酮或醛,而还原可以产生醇或胺 .

科学研究应用

Pharmacokinetics and Metabolism

O-Desmethyl Mebeverine Acid is produced through the metabolic pathway of Mebeverine, which undergoes hydrolysis and demethylation. The primary metabolites include Mebeverine Acid and Desmethyl Mebeverine Acid, with this compound being a crucial component in understanding the drug's pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/ml) | 291.81 ± 125.92 |

| Tmax (h) | 3.19 ± 1.48 |

| AUC0-t (ng.h/ml) | 2191.85 ± 542.94 |

These parameters indicate that this compound reaches peak plasma concentrations within approximately 3 hours post-administration, demonstrating significant bioavailability and systemic exposure in human subjects .

Therapeutic Implications

This compound's role as a metabolite provides insights into the therapeutic efficacy of Mebeverine in treating conditions such as Irritable Bowel Syndrome (IBS). Studies have shown that Mebeverine exhibits myotropic antispasmodic effects by blocking sodium and calcium channels in smooth muscle cells, thereby alleviating gastrointestinal spasms .

Case Study: Efficacy in IBS Treatment

A systematic review evaluated the efficacy of Mebeverine in IBS management, revealing that while it is well-tolerated, its effectiveness compared to placebo was not statistically significant . However, the presence of metabolites like this compound may contribute to the overall therapeutic effect by enhancing the drug's action on smooth muscle relaxation.

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are essential for pharmacokinetic studies. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) have enabled rapid and sensitive determination of this metabolite in human plasma .

Table 2: Analytical Techniques for this compound

| Technique | Description |

|---|---|

| HPLC-MS/MS | High sensitivity and specificity for metabolite detection in plasma samples. |

| GC-MS | Used for identifying metabolic pathways and confirming metabolite structures. |

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound and its metabolites. Investigations into its pharmacodynamics, long-term effects, and interactions with other medications could provide valuable insights into optimizing treatment protocols for gastrointestinal disorders.

作用机制

O-去甲基美贝维林酸通过与胃肠道平滑肌细胞相互作用发挥其作用。该化合物作为一种肌向性解痉剂,选择性地靶向平滑肌并改变其收缩活性。 据信这种作用涉及阻断肌细胞膜上的快速钠通道和缓慢钙通道,从而阻止肌肉收缩并缓解痉挛 .

类似化合物:

美贝维林: 母体化合物,用作解痉剂。

美贝维林酸: 美贝维林的另一种主要代谢产物。

美贝维林醇: 美贝维林水解过程中形成的代谢产物.

比较: O-去甲基美贝维林酸由于其特定的结构修饰而具有独特性,这些修饰影响其代谢稳定性和药理活性。与快速水解的美贝维林不同,O-去甲基美贝维林酸表现出更长的半衰期和不同的药代动力学特性。 这种独特性使其成为研究美贝维林的代谢和治疗效果的宝贵化合物 .

相似化合物的比较

Mebeverine: The parent compound, used as an antispasmodic agent.

Mebeverine acid: Another primary metabolite of Mebeverine.

Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.

Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .

生物活性

O-Desmethyl Mebeverine Acid (ODMA) is a significant metabolite of the drug Mebeverine, which is primarily used as a musculotropic antispasmodic agent for treating abdominal cramps and irritable bowel syndrome (IBS). This article explores the biological activity of ODMA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃NO₃

- Molecular Weight : 265.348 g/mol

- CAS Number : 586357-02-0

ODMA retains antispasmodic properties similar to its parent compound, Mebeverine. It primarily functions by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. This action is crucial for alleviating symptoms associated with IBS and other gastrointestinal disorders .

Pharmacokinetics

ODMA's pharmacokinetic profile is enhanced by its deuterium-labeled variants, such as this compound D5. The incorporation of deuterium allows researchers to track the compound's metabolism more accurately using mass spectrometry techniques. This tracking provides insights into absorption, distribution, metabolism, and elimination (ADME) processes, which are vital for understanding its efficacy and safety profile .

In Vitro Studies

Recent studies have evaluated the biological activity of ODMA through various in vitro assays:

- Antispasmodic Activity : ODMA was shown to inhibit contractions in isolated smooth muscle preparations, confirming its role as an antispasmodic agent.

- Cytotoxicity Testing : In experiments involving human malignant leukemic cell lines (LAMA-84, K-562), ODMA exhibited no cytotoxic effects at tested concentrations, indicating a favorable safety profile for therapeutic use .

In Silico Studies

Computational modeling has been employed to predict the interactions of ODMA with various biological targets. Molecular docking studies suggest that ODMA may interact with calcium channels, modulating calcium influx and influencing smooth muscle cell responses .

Comparative Analysis with Related Compounds

The following table summarizes the properties of ODMA compared to its parent compound and other related metabolites:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₅H₂₃NO₃ | Antispasmodic activity; metabolite of Mebeverine |

| Mebeverine | C₁₅H₂₁NO₃ | Parent compound; broader application |

| O-Methyl Mebeverine | C₁₅H₂₁NO₃ | Lacks deuterium labeling |

This comparison highlights the structural similarities and differences that contribute to their respective biological activities.

Clinical Relevance

In clinical settings, ODMA has been noted for its role in managing IBS symptoms. Case studies indicate that patients receiving treatment with Mebeverine often show improved gastrointestinal function, attributed in part to the actions of ODMA .

属性

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586357-02-0 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。